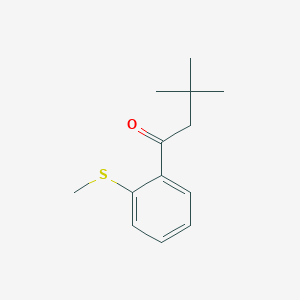

3,3-Dimethyl-2'-thiomethylbutyrophenone

Descripción

3,3-Dimethyl-2'-thiomethylbutyrophenone is a substituted butyrophenone derivative characterized by a thiomethyl (-SCH₃) group at the 2' position of the phenyl ring and two methyl groups at the 3 and 3 positions of the butanone chain. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the sulfur-containing substituent and steric hindrance from the dimethyl groups.

The thiomethyl group, compared to hydroxyl or halogen substituents, may reduce polarity while maintaining moderate electron-donating effects, influencing both solubility and reactivity .

Propiedades

IUPAC Name |

3,3-dimethyl-1-(2-methylsulfanylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-13(2,3)9-11(14)10-7-5-6-8-12(10)15-4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCPSCQROHEDCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642383 | |

| Record name | 3,3-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-32-4 | |

| Record name | 3,3-Dimethyl-1-[2-(methylthio)phenyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2’-thiomethylbutyrophenone typically involves the reaction of 3,3-dimethylbutanone with a thiomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of 3,3-Dimethyl-2’-thiomethylbutyrophenone may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters and efficient purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

3,3-Dimethyl-2’-thiomethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the thiomethyl group with other functional groups using reagents like sodium methoxide or potassium tert-butoxide

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products Formed

Aplicaciones Científicas De Investigación

3,3-Dimethyl-2’-thiomethylbutyrophenone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioxanthone derivatives.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyl-2’-thiomethylbutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparación Con Compuestos Similares

Structural and Molecular Differences

Key structural variations among butyrophenone derivatives include substituent type (e.g., thiomethyl, halogen, methyl), position (2', 3', 4'), and electronic effects. Below is a comparative analysis of 3,3-Dimethyl-2'-thiomethylbutyrophenone and its analogs:

Table 1: Structural Comparison of Butyrophenone Derivatives

Physicochemical and Reactivity Profiles

- Lipophilicity: The thiomethyl group in 3,3-Dimethyl-2'-thiomethylbutyrophenone increases logP compared to oxygenated analogs (e.g., hydroxyacetophenones in ), enhancing membrane permeability but reducing aqueous solubility .

- Steric Effects: The 3,3-dimethyl configuration creates significant steric hindrance, comparable to 2',3,3,6'-Tetramethylbutyrophenone, which may slow nucleophilic attack or crystallization .

Actividad Biológica

3,3-Dimethyl-2'-thiomethylbutyrophenone (CAS No. 898764-32-4) is a thioxanthone derivative that has garnered attention in various fields of research, particularly for its potential biological activities. This compound is characterized by its unique thiomethyl group, which contributes to its diverse chemical reactivity and biological effects. This article reviews the biological activity of 3,3-Dimethyl-2'-thiomethylbutyrophenone, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C13H18OS

- Molecular Weight: 222.35 g/mol

- Appearance: Yellow crystalline powder

- Solubility: Soluble in organic solvents

The biological activity of 3,3-Dimethyl-2'-thiomethylbutyrophenone is primarily attributed to its interaction with various molecular targets within cells. Research indicates that this compound can inhibit specific enzymes related to cell proliferation, thereby exhibiting potential anticancer properties . Additionally, it may modulate signaling pathways involved in inflammation and oxidative stress responses.

Antimicrobial Activity

Studies have shown that 3,3-Dimethyl-2'-thiomethylbutyrophenone exhibits significant antimicrobial activity. It has been tested against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 50 | Comparable to ceftriaxone |

| Escherichia coli | 40 | Higher potency than standard |

| Pseudomonas aeruginosa | 60 | Effective but less than ampicillin |

Anticancer Activity

The anticancer potential of 3,3-Dimethyl-2'-thiomethylbutyrophenone has been explored in various cancer cell lines. Notably, it has shown efficacy against breast cancer cells (MCF-7), where it induced apoptosis and inhibited cell growth.

Case Study: MCF-7 Cell Line

- Treatment Concentrations: 10 µg/mL to 100 µg/mL

- Effects Observed:

- Increased lactate dehydrogenase (LDH) levels indicating cytotoxicity.

- Cell cycle arrest in the S phase.

The study demonstrated that at higher concentrations, the compound significantly reduced cell viability and altered cell morphology.

In Vivo Studies

In vivo studies have further supported the compound's potential therapeutic applications. Animal models treated with varying doses of 3,3-Dimethyl-2'-thiomethylbutyrophenone exhibited reduced tumor growth compared to controls. Histological analysis revealed decreased cellular proliferation markers and increased apoptosis indicators.

Safety Profile

Safety assessments indicate that while the compound exhibits potent biological activity, it also requires careful dosage management to avoid cytotoxic effects. Toxicological studies have shown no significant adverse effects at lower concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.